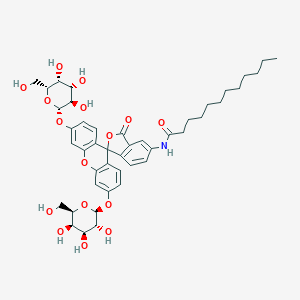

C12FDG

説明

- これは、蛍光色素に共有結合した12炭素の疎水性テールを含んでいます。

- β-ガラクトシダーゼによる切断により、蛍光産物が生成され、細胞膜への組み込みによる可能性が高いことから、細胞内に良好に保持されます .

C12FDG: は、β-ガラクトシダーゼ活性を検出するために使用される疎水性緑色蛍光基質です。

特性

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Staining Protocol for SA-β-Gal Detection

-

Cell Preparation :

-

Seed cells at 10⁴–10⁵ cells/mL in culture medium.

-

Incubate with senescence-inducing agents (e.g., hydrogen peroxide, ionizing radiation).

-

-

This compound Working Solution :

-

Staining Process :

-

Fluorescence Detection :

Flow Cytometry-Based Senescence Sorting

Applications in Research Settings

Senescence Quantification in Osteoarthritis

High-Throughput Senolytic Screening

Comparative Performance Data

| Substrate | Detection Limit | Cell Retention | Compatibility |

|---|---|---|---|

| This compound | 0.25 nM β-gal | >3 cell divisions | Live-cell imaging, flow cytometry |

| X-Gal | 10 nM β-gal | Fixed cells only | Histochemistry |

This compound outperforms X-Gal in sensitivity and compatibility with live-cell assays.

Challenges and Mitigation Strategies

化学反応の分析

科学的研究の応用

Key Applications

- Detection of Cellular Senescence

-

Cancer Research

- In glioblastoma studies, this compound has been employed to monitor chemotherapy-induced senescence. For instance, it was used to evaluate the effects of temozolomide (TMZ) on glioblastoma cell lines, demonstrating that TMZ treatment increased the population of senescent cells as indicated by elevated this compound fluorescence .

- Aging Studies

- Therapeutic Monitoring

- High-Throughput Screening

Case Studies

Advantages of Using this compound

- Real-Time Detection : Unlike traditional methods, this compound allows for real-time monitoring of cellular senescence.

- Sensitivity : The fluorescent signal generated by hydrolysis is more sensitive than colorimetric assays.

- Compatibility with Flow Cytometry : Enables precise quantification and sorting of senescent cells from heterogeneous populations.

Limitations

Despite its advantages, there are some limitations associated with this compound:

作用機序

類似化合物との比較

Uniqueness: C12FDG’s lipophilic tail enhances cellular retention compared to other fluorescent substrates.

Similar Compounds: No direct analogs, but related compounds include fluorescein-based substrates for various enzymes.

生物活性

C12FDG (12-dodecanoylaminofluorescein di-β-D-galactopyranoside) is a fluorogenic substrate primarily used for the detection of β-galactosidase activity in various biological contexts, particularly in studies related to cellular senescence. Its lipophilic nature allows it to penetrate cell membranes, making it a valuable tool for flow cytometry analysis to quantify senescent cells.

This compound is hydrolyzed by β-galactosidase, resulting in the release of fluorescein, which emits green fluorescence upon excitation. This property enables the quantification of β-galactosidase activity, a hallmark of cellular senescence, particularly in peripheral blood mononuclear cells (PBMCs) and other cell types. The compound's effectiveness is enhanced in mammalian cells compared to yeast cells, where it requires cell permeabilization for effective detection .

Cellular Senescence and Aging

Recent studies have demonstrated that the percentage of this compound-positive PBMCs increases with age and correlates with senescence-related biomarkers. A significant study involving a large cohort of healthy individuals and osteoarthritis patients found that this compound could effectively distinguish between senescent and non-senescent cells based on β-galactosidase activity. Specifically, this compound-positive cells were elevated in patients with mild to moderate osteoarthritis, indicating a potential role in assessing age-related diseases .

Case Studies

- Osteoarthritis Patients : In a clinical study, researchers evaluated PBMCs from osteoarthritic patients and found that this compound staining was significantly higher compared to healthy controls. This elevation was associated with increased inflammation markers, suggesting that this compound can serve as a biomarker for monitoring disease progression .

- Senolytic Therapy : Another key finding was the reduction of this compound-positive PBMCs in patients undergoing treatment with the senolytic drug fisetin. This suggests that this compound not only serves as a marker for cellular senescence but may also be useful in evaluating the effectiveness of therapies aimed at reducing senescent cell populations .

Data Table: Summary of Key Findings

Methodology for Quantifying this compound Activity

The quantification of β-galactosidase activity using this compound involves several steps:

- Cell Preparation : Cells are harvested and resuspended in an appropriate buffer.

- Staining : this compound is added to the cell suspension at a concentration typically around 33 μM.

- Incubation : Cells are incubated for a specified time to allow hydrolysis by β-galactosidase.

- Flow Cytometry Analysis : The stained cells are analyzed using flow cytometry, measuring the median fluorescence intensity (MFI) to quantify β-galactosidase activity .

Q & A

Q. How can researchers optimize C12FDG concentration for detecting β-galactosidase activity in senescent cells?

- Methodological Answer : Titration experiments are critical. Start with concentrations ranging from 10–100 μM, adjusting based on cell type and senescence induction method (e.g., H₂O₂ or chemotherapy). Use flow cytometry to measure Mean Fluorescence Intensity (MFI), ensuring signal-to-noise ratios exceed 5:1. Rapamycin (10–50 nM) can suppress confounding lysosomal activity, improving specificity .

Q. What factors influence this compound fluorescence intensity in flow cytometry assays?

- Methodological Answer : Key variables include lysosomal pH (optimize with 1 μM Bafilomycin A), incubation time (2–4 hours), and glucose concentration (high glucose increases β-galactosidase activity, elevating MFI). Ensure cell permeability by pre-washing with PBS containing 0.1% saponin. Avoid fixation, as this compound requires live-cell analysis .

Q. How does the this compound assay compare to traditional X-Gal staining for senescence detection?

- Methodological Answer : this compound offers higher sensitivity (detects 10%–15% more senescent cells) and compatibility with flow cytometry for quantitative data. However, X-Gal provides spatial resolution via microscopy. Validate findings by correlating this compound MFI with X-Gal staining in the same cell population, though expect moderate single-cell correlation (R² ≈ 0.17) due to differing enzymatic targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound staining and other senescence markers (e.g., p16INK4a, SA-β-gal)?

- Methodological Answer : Perform multi-parametric analysis. For example, combine this compound with cell cycle profiling (e.g., EdU incorporation) and immunostaining for p16INK4a. In prostate cancer models, this compound+ neutrophils correlated with SA-β-gal but not p16INK4a, highlighting context-dependent senescence pathways. Use RNA-seq to identify β-galactosidase-independent senescence mechanisms .

Q. What experimental controls are essential for longitudinal studies using this compound?

- Methodological Answer : Include baseline MFI measurements pre-treatment and untreated controls. For chemotherapy-induced senescence (e.g., etoposide), track MFI at 24-hour intervals for 72 hours post-treatment. Use shRNA knockdown (e.g., shAtg5) to control for autophagy-mediated β-galactosidase fluctuations. Normalize MFI to cell size, as senescence increases cytoplasmic volume .

Q. How can variability in this compound MFI across cell types be addressed?

- Methodological Answer : Pre-screen cell lines for intrinsic β-galactosidase activity (e.g., HeLa vs. IMR-90 fibroblasts). Adjust protocols based on lipid content; RhB-modified liposomes enhance this compound delivery in lipid-rich cells but may reduce payload by 10-fold due to competitive membrane interactions. For adipocyte-derived stem cells, combine this compound with TRF1 staining to distinguish senescence from differentiation .

Q. What strategies improve this compound specificity in co-culture or tumor microenvironment models?

- Methodological Answer : Use cell-type-specific markers (e.g., CD11b+Ly6G+ for neutrophils) in tandem with this compound. In prostate cancer, acidic pH in tumor microenvironments enhances β-galactosidase activity; calibrate MFI thresholds using pH-adjusted controls. For immune cell co-cultures, inhibit bystander uptake with galactose competition assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。